![molecular formula C9H5ClF2N2S2 B6349958 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326812-58-1](/img/structure/B6349958.png)

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

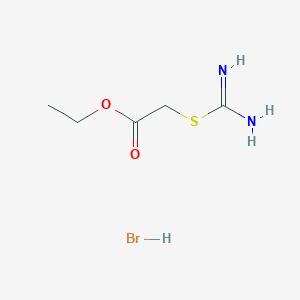

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H5ClF2N2S2 . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-thiadiazole ring substituted with a chloro group at the 5-position and a [(3,4-difluorophenyl)methyl]sulfanyl group at the 3-position .Applications De Recherche Scientifique

5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole has been studied extensively for its potential applications in drug synthesis and development. It has been found to act as a ligand for the coordination of transition metals, such as copper and nickel, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of several drug candidates, such as the anti-cancer drug FK-228 and the anti-fungal drug FK-966. In addition, this compound has been used in the synthesis of several other small molecules, such as the anti-inflammatory drug FK-941 and the anti-viral drug FK-844.

Mécanisme D'action

Target of Action

The primary targets of the compound “5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole” are currently unknown

Mode of Action

It’s known that the compound belongs to the thiazole class, which has been associated with diverse biological activities .

Biochemical Pathways

Thiazoles, the class to which this compound belongs, have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Result of Action

Thiazoles have been associated with a range of biological activities, suggesting that this compound may have multiple effects at the cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole in lab experiments is its ability to act as a ligand for the coordination of transition metals, such as copper and nickel, and as a catalyst in organic reactions. This makes it a useful building block for the synthesis of more complex molecules with desired properties. However, it is important to note that this compound is a small molecule and may not be suitable for larger-scale synthesis. In addition, the effects of this compound on biochemical and physiological processes have not yet been studied in detail, so caution should be taken when using it in experiments.

Orientations Futures

The potential applications of 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole are vast and there is still much to be explored. Future research should focus on further studying its ability to act as a ligand for the coordination of transition metals and as a catalyst in organic reactions. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to explore its potential uses in drug synthesis and development. Finally, further research should be conducted to explore the potential of this compound for larger-scale synthesis.

Méthodes De Synthèse

The synthesis of 5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a two-step process. The first step involves the reaction of 4-chloro-3-methyl-2-thiophenecarboxaldehyde with 3,4-difluorobenzylchloride in the presence of a base, such as sodium hydroxide, to give the intermediate 4-chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-2-thiophenecarboxaldehyde. The second step involves the addition of sodium sulfide to the intermediate to give this compound as the final product.

Propriétés

IUPAC Name |

5-chloro-3-[(3,4-difluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2S2/c10-8-13-9(14-16-8)15-4-5-1-2-6(11)7(12)3-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGVIDEYKGJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=NSC(=N2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349879.png)

![{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349889.png)

![{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349910.png)

![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)

![{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349915.png)

![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)

![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)

![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)